Bis(triphenylphosphine)nickel(II) chloride, also known as dichlorobis(triphenylphosphine)nickel(II), is a coordination complex synthesized by treating nickel(II) chloride with triphenylphosphine in a suitable solvent like ethanol or acetic acid. This reaction yields two geometric isomers: a red, square planar form and a blue, tetrahedral form. Both isomers possess the chemical formula NiCl2(PPh3)2, but their structures and properties differ.
NiCl2(PPh3)2 serves as a versatile catalyst in various organic reactions. Its catalytic activity stems from the ability of the nickel(II) center to bind to different substrates and activate them for transformation. Here are some examples of its applications:
Beyond catalysis, NiCl2(PPh3)2 finds use in other scientific research areas:
Bis(triphenylphosphine)nickel(II)chloride, also known as dichlorobis(triphenylphosphine)nickel(II), is a coordination compound with the molecular formula and a molecular weight of approximately 654.17 g/mol. This compound typically appears as dark green to dark gray crystals or powder and is characterized by its hygroscopic nature, meaning it readily absorbs moisture from the air. It is insoluble in water and has a melting point of around 250°C (decomposes) and a boiling point of 360°C at 760 mmHg .
The compound exists in two isomeric forms: a paramagnetic dark blue solid and a diamagnetic red solid, which arise from different coordination geometries around the nickel center. The tetrahedral form is favored in solutions with weak field ligands, while the square planar form is stabilized by strong field ligands like triphenylphosphine .
Bis(triphenylphosphine)nickel(II)chloride serves as an effective catalyst in several important organic reactions, including:
The synthesis of bis(triphenylphosphine)nickel(II)chloride typically involves the reaction between hydrated nickel chloride and triphenylphosphine in a suitable solvent such as alcohol or glacial acetic acid:
This reaction yields the complex, which can be purified through crystallization from chlorinated solvents. The resulting product can exhibit either tetrahedral or square planar geometry depending on the conditions used during synthesis .
Bis(triphenylphosphine)nickel(II)chloride finds applications primarily in organic synthesis as a catalyst. It is utilized in:
Interaction studies involving bis(triphenylphosphine)nickel(II)chloride focus on its behavior in catalytic cycles and its interactions with various substrates. Research indicates that its catalytic efficiency may be influenced by the steric and electronic properties of ligands involved in the reaction. Moreover, studies on its interactions with different aryl halides have provided insights into optimizing conditions for specific coupling reactions .
Several compounds share structural similarities with bis(triphenylphosphine)nickel(II)chloride, particularly within the category of nickel phosphine complexes. Here are some notable comparisons:
Compound Name | Formula | Unique Features |
---|---|---|
Bis(triphenylphosphine)palladium(II) chloride | Often used in cross-coupling reactions; more active than nickel variant. | |
Bis(triphenylphosphine)platinum(II) chloride | Exhibits higher catalytic activity due to platinum's properties. | |
Bis(tricyclohexylphosphine)nickel(II) chloride | Larger ligands may alter sterics and electronic properties compared to triphenyl variants. | |
Dichloro(1,2-bis(diphenylphosphino)ethane)nickel | Features bidentate phosphine ligands; different coordination mode affects reactivity. |
Each of these compounds exhibits unique characteristics that influence their reactivity and applications in catalysis. Bis(triphenylphosphine)nickel(II)chloride remains notable for its balance between catalytic activity and stability, making it a valuable tool in synthetic organic chemistry .
NiCl₂(PPh₃)₂ is typically synthesized via ligand substitution reactions starting from nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and triphenylphosphine (PPh₃). The reaction proceeds in alcoholic or acetic acid solvents under inert atmospheres to prevent oxidation of the phosphine ligand. A representative protocol involves:
Critical to this process is the stoichiometric ratio of PPh₃ to nickel. Excess PPh₃ ensures complete displacement of labile ligands (e.g., H₂O or Cl⁻) while suppressing side reactions. Alternative routes involve ligand exchange with preformed nickel complexes, such as substituting cyclooctadiene (COD) ligands in Ni(COD)₂ with PPh₃ under thermal activation.
Table 1: Impact of PPh₃/Ni Ratio on Isomer Distribution
PPh₃:Ni Ratio | Dominant Isomer | Yield (%) |
---|---|---|
2:1 | Tetrahedral | 85–90 |
>3:1 | Square Planar | 70–75 |
Data derived from Reppe-type syntheses
The equilibrium between tetrahedral (high-spin) and square planar (low-spin) isomers is profoundly influenced by solvent polarity and coordinating ability:
For example, in DMSO, the tetrahedral isomer predominates (80:20 ratio) at 25°C, but heating shifts equilibrium toward the square planar form through entropy-driven desolvation. This solvent-dependent behavior enables precise geometric control for catalytic applications requiring specific nickel oxidation states.
The paramagnetic tetrahedral isomer is highly sensitive to oxygen and moisture, necessitating rigorous air-free protocols:
Failure to exclude oxygen leads to rapid decomposition into nickel oxides and phosphine oxides, as evidenced by IR spectral loss of ν(Ni–Cl) at 310 cm⁻¹ and emergence of P=O stretches.
PPh₃’s moderate basicity (pKa ≈ 2.1) balances electron donation and steric bulk (cone angle 145°), making it ideal for stabilizing Ni(II) centers without over-stabilizing lower oxidation states. Key comparisons:
Table 2: Ligand Effects on NiCl₂(PPh₃)₂ Catalytic Performance
Ligand | TOF (h⁻¹)* | Selectivity (%) |
---|---|---|
PPh₃ | 120 | 92 |
PCy₃ | 85 | 88 |
P(OPh)₃ | 18 | 65 |
Turnover frequency in Suzuki-Miyaura coupling
Excess PPh₃ also mitigates inhibitory effects by sequestering ZnCl₂ byproducts in cross-coupling reactions, maintaining catalytic turnover.
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the electronic environments of the two isomers. The tetrahedral geometry, characterized by a paramagnetic nickel center, induces significant line broadening in ³¹P NMR spectra due to electron-nuclear spin interactions. In contrast, the square planar diamagnetic isomer produces sharp ³¹P NMR signals. For example, NiCl₂(PPh₃)₂ in tetrahedral form shows no observable ³¹P NMR signal in tetrahydrofuran-d₈ (THF-d₈), whereas the square planar isomer generates distinct resonances upon ligand redistribution [1] [4].
Ultraviolet-visible (UV-vis) spectroscopy further distinguishes the isomers through metal-to-ligand charge transfer (MLCT) and d-d transition bands. The tetrahedral geometry exhibits a broad absorption at 451 nm (ε = 5,570 dm³ mol⁻¹ cm⁻¹), attributed to the symmetry-allowed d-d transition in the high-spin Ni(II) center. The square planar isomer shows a blue-shifted MLCT band at 274 nm (ε = 21,322 dm³ mol⁻¹ cm⁻¹), consistent with its low-spin configuration [1] [3].
Infrared (IR) spectroscopy reveals differences in Ni–Cl and Ni–P bonding. The tetrahedral isomer displays Ni–Cl stretching frequencies near 250 cm⁻¹, while the square planar form exhibits a redshift to 230 cm⁻¹ due to increased π-backbonding from nickel to phosphorus [3] [4]. These spectroscopic markers enable real-time monitoring of isomeric interconversion in solution.
Table 1: Key Spectroscopic Parameters for NiCl₂(PPh₃)₂ Isomers
Parameter | Tetrahedral Isomer | Square Planar Isomer |
---|---|---|
³¹P NMR Signal | Not observed | δ 127.79–135.24 ppm |
UV-vis λₘₐₓ (nm) | 451 | 274 |
Ni–Cl Stretching (cm⁻¹) | 250 | 230 |
X-ray crystallography has elucidated the structural reorganization of NiCl₂(PPh₃)₂ during thermal phase transitions. At room temperature, the tetrahedral isomer adopts a distorted geometry with Cl–Ni–Cl and P–Ni–P bond angles of 127.9° and 111.4°, respectively. The Ni–P and Ni–Cl bond distances measure 2.318 Å and 2.207 Å, reflecting weaker ligand field stabilization [3] [4].
Heating above 80°C induces a reversible transition to the square planar isomer, which exhibits shorter Ni–P (2.24 Å) and Ni–Cl (2.17 Å) bonds. This transition is driven by the increased thermodynamic stability of the low-spin configuration at elevated temperatures. Differential scanning calorimetry (DSC) studies reveal an endothermic peak at 75°C, corresponding to the enthalpy change (ΔH = +18.7 kJ mol⁻¹) associated with ligand rearrangement [3] [4].
Table 2: Crystallographic Parameters for NiCl₂(PPh₃)₂ Isomers
Parameter | Tetrahedral Isomer | Square Planar Isomer |
---|---|---|
Ni–P Distance (Å) | 2.318 | 2.240 |
Ni–Cl Distance (Å) | 2.207 | 2.170 |
Cl–Ni–Cl Angle (°) | 127.9 | 180.0 |
P–Ni–P Angle (°) | 111.4 | 180.0 |
The equilibrium between tetrahedral and square planar geometries is highly solvent-dependent. In low-polarity solvents like toluene, the tetrahedral isomer predominates (Keq = 3.2 × 10³ at 25°C), as steric repulsion between bulky triphenylphosphine ligands favors the less crowded geometry. Conversely, polar solvents such as dichloromethane stabilize the square planar form (Keq = 1.4 × 10⁻²) through dipole-dipole interactions with the polarized Ni–Cl bonds [3] [4].
Dielectric constant (ε) correlates linearly with the molar ratio of square planar isomer (R² = 0.94). For example, in tetrahydrofuran (ε = 7.6), the equilibrium mixture contains 42% square planar species, whereas in acetonitrile (ε = 37.5), this proportion increases to 89%. This behavior underscores the role of solvent polarity in modulating ligand field strength and electrostatic stabilization of the coordination sphere [1] [3].
Table 3: Solvent Effects on NiCl₂(PPh₃)₂ Isomer Distribution
Solvent | Dielectric Constant (ε) | % Square Planar (25°C) |
---|---|---|
Toluene | 2.4 | 12 |
Tetrahydrofuran | 7.6 | 42 |
Dichloromethane | 8.9 | 67 |
Acetonitrile | 37.5 | 89 |
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